2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine
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Overview
Description
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethoxyindole moiety linked to a dimethylaminoethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the indole nitrogen with a dimethylaminoethyl halide (e.g., dimethylaminoethyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the indole ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce reduced indole derivatives. Substitution reactions can lead to a variety of functionalized indole compounds.
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is not fully understood but may involve interactions with specific molecular targets and pathways. The compound’s indole core can interact with various enzymes, receptors, and proteins, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound with a similar indole structure.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound with a simpler indole structure.
Serotonin: A neurotransmitter with an indole core, involved in regulating mood, sleep, and other physiological functions.
Uniqueness
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring, which may confer distinct chemical and biological properties compared to other indole derivatives. The dimethylaminoethyl group also differentiates it from other similar compounds, potentially affecting its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)7-8-16-6-5-11-9-13(17-3)14(18-4)10-12(11)16/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
GDZDCSHEHLLHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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